3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
Brand Name: Vulcanchem
CAS No.: 20442-66-4
VCID: VC3878690
InChI: InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3
SMILES: COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

CAS No.: 20442-66-4

Cat. No.: VC3878690

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one - 20442-66-4

Specification

CAS No. 20442-66-4
Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Standard InChI InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3
Standard InChI Key TYEOTDIJUTZNMM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2

Introduction

Synthesis and Structural Analysis

Synthetic Routes

Industrial synthesis of this compound typically involves transition metal-catalyzed cross-coupling strategies. A representative method employs:

  • Sonogashira Coupling: Reaction of 4-methoxyphenylacetylene with phenylacetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) as a co-catalyst.

  • Carbonylative Alkynylation: Carbon monoxide insertion into a pre-formed alkyne-metal complex under pressurized conditions .

Optimization Parameters:

  • Catalyst Loading: 2–5 mol% Pd for balance between cost and efficiency.

  • Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

  • Yield: Reported yields range from 70–85% after chromatographic purification .

Structural Elucidation

The compound’s structure has been confirmed through advanced spectroscopic techniques:

TechniqueKey Features
¹H NMR (400 MHz)δ 3.85 (s, 3H, OCH₃), 7.05–7.50 (m, 9H, aromatic), 7.65 (s, 1H, alkyne proton)
¹³C NMR (100 MHz)δ 55.2 (OCH₃), 89.7 (C≡C), 190.1 (C=O), 114–160 (aromatic carbons)
IR (KBr)ν 2210 cm⁻¹ (C≡C stretch), 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym)
HRMSm/z 236.0837 ([M]⁺, calculated for C₁₆H₁₂O₂: 236.0837)

Data from SpectraBase corroborate these assignments, with the InChIKey TYEOTDIJUTZNMM-UHFFFAOYSA-N providing a unique identifier for structural validation.

Physicochemical Properties

The compound exhibits the following characteristics:

PropertyValue
Molecular FormulaC₁₆H₁₂O₂
Molecular Weight236.27 g/mol
Melting PointNot reported (literature gap)
Boiling PointNot reported
SolubilitySoluble in DCM, THF, DMF
StabilityStable at 2–8°C (refrigerated)

Its limited solubility in polar solvents (e.g., water) arises from the hydrophobic phenyl and methoxy groups, while the alkyne and ketone functionalities enhance reactivity toward electrophiles .

Applications in Organic Synthesis

Cycloaddition Reactions

The ynone’s triple bond participates in [2+2] and [4+2] cycloadditions:

  • Diels-Alder Reactions: Forms six-membered cyclohexene derivatives with dienes.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazoles, useful in bioconjugation .

Transition Metal Complexation

The alkyne acts as a π-ligand for metals like palladium and ruthenium, forming complexes applicable in catalysis. For example:
Pd(0) + RC≡C-CO-Ar → Pd-alkyne complex\text{Pd(0) + RC≡C-CO-Ar → Pd-alkyne complex}
Such complexes facilitate C-C bond formations in cross-coupling reactions .

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